![molecular formula C14H14O3 B3290886 3-(3,5-Dimethoxyphenyl)phenol CAS No. 868666-20-0](/img/structure/B3290886.png)
3-(3,5-Dimethoxyphenyl)phenol
Overview
Description
3-(3,5-Dimethoxyphenyl)phenol, also known as Phloroglucinol dimethyl ether, is an organic compound with the molecular formula C8H10O3 . It has a molecular weight of 154.16 . This compound belongs to the class of phenols, which are aromatic compounds with a hydroxyl group attached directly to a benzene ring .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with two methoxy groups (OCH3) and one hydroxyl group (OH) attached to it . The 3D structure of this compound can be viewed using specific software .Chemical Reactions Analysis
Phenols, including this compound, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . The hydroxyl group is a strongly activating, ortho- and para-directing substituent in these reactions .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a boiling point of 172-175 °C/17 mmHg and a melting point of 40-43 °C . It is moderately soluble in water, with about 8 g of phenol dissolving in 100 g of water .Scientific Research Applications
Biochemical Applications
Phenolic compounds are recognized for their antioxidant, anti-inflammatory, and antimicrobial properties. Studies have highlighted their roles in preventing chronic diseases, including cardiovascular diseases, diabetes, cancer, and neurodegenerative diseases due to these properties (Shahidi & Yeo, 2018). These compounds are also involved in signaling pathways that modulate inflammatory responses and cellular metabolism, indicating their potential in new drug discovery (Costa et al., 2012).
Environmental Applications
Phenolic compounds' biodegradation has been a subject of study, particularly in the context of environmental pollution. Basidiomycota fungi and their phenol oxidases have shown potential in degrading phenolic pollutants, suggesting an application for 3-(3,5-Dimethoxyphenyl)phenol in bioremediation efforts (Martínková et al., 2016).
Materials Science
The study of phenolic chemistries has led to the development of advanced materials for applications in energy, catalysis, and biomedicine. Strategic advances in controlling the spatiotemporal aspects of phenolic chemistries have been crucial in engineering materials with predictable structures and properties (Jia et al., 2021).
Pharmacology and Nutraceuticals
In the realm of pharmacology and nutraceuticals, phenolic compounds have been studied for their anti-diabetic effects, among other health benefits. The encapsulation of these compounds into nanoparticles has been investigated to improve their bioavailability and efficacy in treating diabetes (Rambaran, 2020).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 3,5-dimethoxyphenol are related to its antioxidant properties. It mainly acts as a free radical scavenger and a metal chelator . These actions help mitigate oxidative stress and maintain cellular health .
Mode of Action
- Antioxidant Response (Nrf2 Activation) : 3,5-dimethoxyphenol activates the Nrf2 pathway . Nrf2 is a transcription factor that regulates antioxidant and detoxification genes. By upregulating these genes, the compound enhances cellular defense against oxidative damage .
- Inhibition of COX-2 and Cytokines : It suppresses cyclooxygenase 2 (COX-2) , an enzyme involved in inflammation. Additionally, it modulates cytokine production via the NF-kB pathway .
- Cell Survival and Apoptosis : 3,5-dimethoxyphenol influences cell survival pathways, promoting cell viability and preventing apoptosis .
- Enhancement of Antioxidant Enzymes : It boosts the activity of endogenous antioxidants and antioxidant enzymes, further protecting cells from oxidative stress .
Pharmacokinetics
properties
IUPAC Name |
3-(3,5-dimethoxyphenyl)phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-16-13-7-11(8-14(9-13)17-2)10-4-3-5-12(15)6-10/h3-9,15H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXOINLOWOCJSGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=CC(=CC=C2)O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30683547 | |
Record name | 3',5'-Dimethoxy[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30683547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
868666-20-0 | |
Record name | 3',5'-Dimethoxy[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30683547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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